1-(3-Methoxyphenyl)-1H-imidazol-2-amine
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Overview
Description
1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring. The reaction typically occurs under reflux conditions in ethanol, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. Its imidazole core is a common motif in many biologically active molecules, making it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxyphenyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-1H-imidazol-2-amine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-1H-imidazol-2-amine: This compound has a methoxy group at the ortho position of the phenyl ring, which can lead to different steric and electronic effects compared to the meta-substituted analog.
1-(4-Methoxyphenyl)-1H-imidazol-2-amine: The para-substituted analog may exhibit different reactivity and binding properties due to the position of the methoxy group.
1-Phenyl-1H-imidazol-2-amine: Lacking the methoxy group, this compound serves as a simpler analog, allowing for the study of the effects of the methoxy substituent on the compound’s properties
Properties
IUPAC Name |
1-(3-methoxyphenyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-6-5-12-10(13)11/h2-7H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVVVNSQMBMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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